1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone
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Overview
Description
1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone is a synthetic organic compound that belongs to the class of thiazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 2,4-dichlorophenyl and 2-methylphenyl groups through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the thiazine derivative with ethanone under specific conditions such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the thiazine ring to form dihydro derivatives.
Substitution: Halogenation, nitration, or alkylation reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
Agriculture: As a pesticide or herbicide.
Materials Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone involves interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-2-[4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone: A closely related compound with slight structural differences.
1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(phenyl)amino]ethanone: Another similar compound with variations in the phenyl group.
Uniqueness
1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylphenyl groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H18Cl2N2OS |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-methylanilino]ethanone |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-13-5-2-3-6-17(13)23(19-22-9-4-10-25-19)12-18(24)15-8-7-14(20)11-16(15)21/h2-3,5-8,11H,4,9-10,12H2,1H3 |
InChI Key |
FHSXMXVMMIRRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NCCCS3 |
Origin of Product |
United States |
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